2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Key structural elements include:
- A 1,2,4-oxadiazole ring substituted with a 4-ethoxyphenyl group at position 3.
- A methylsulfanyl bridge linking the oxadiazole moiety to the thienopyrimidinone core.
- A 2-methylpropyl (isobutyl) group at position 3 of the pyrimidinone ring.
Condensation reactions: E.g., reacting aminothiophene derivatives with DMF-DMA (dimethylformamide dimethyl acetal) to form intermediates like methyl 3-dimethylaminomethylidene-amino-thiophene carboxylates .
Cyclization: Using formamide under mild conditions to close the pyrimidinone ring, as seen in related compounds .
Functionalization: Introducing sulfanyl and alkyl groups via nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-4-27-15-7-5-14(6-8-15)19-23-17(28-24-19)12-30-21-22-16-9-10-29-18(16)20(26)25(21)11-13(2)3/h5-10,13H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLZHLPNIURMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC(C)C)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological significance, focusing on antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 460.5 g/mol. The presence of the oxadiazole and thieno[3,2-d]pyrimidine moieties is particularly noteworthy as these structures are often associated with various pharmacological effects.
Biological Activity Overview
Research indicates that compounds containing pyrimidine and oxadiazole derivatives exhibit a wide range of biological activities. The following sections detail specific activities observed for this compound.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of related pyrimidine derivatives. For instance:
- In vitro Studies : Compounds similar to the target compound have shown significant activity against bacterial strains such as E. coli, S. aureus, and B. subtilis. A study demonstrated that certain pyrimidine derivatives exhibited minimum inhibitory concentration (MIC) values as low as 75 µg/mL against these pathogens .
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Antifungal Activity
The antifungal potential of the compound has also been evaluated:
- Screening Against Fungi : Compounds with similar structures have been screened for antifungal activity against strains like Candida albicans and Aspergillus niger. Reports indicate that certain derivatives showed higher efficacy than standard antifungal agents such as Nystatin .
- Structure-Activity Relationship (SAR) : The presence of specific substituents, such as the ethoxy group in this compound, enhances its interaction with fungal cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Activity
The anticancer properties associated with pyrimidine derivatives are notable:
- Cytotoxicity Studies : Preliminary studies suggest that the target compound may exhibit cytotoxic effects against various cancer cell lines. For example, derivatives containing thieno-pyrimidine frameworks have shown promise in inhibiting tumor growth in vitro .
- Mechanistic Insights : The anticancer activity is believed to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Case Studies and Research Findings
Several case studies highlight the biological efficacy of similar compounds:
- Study on Pyrimidine Derivatives :
- Antifungal Screening :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thieno[3,2-d]pyrimidine scaffolds exhibit promising anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines.
- Case Study : A study demonstrated that derivatives of thieno[3,2-d]pyrimidine showed significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Properties
The presence of the oxadiazole moiety in the compound suggests potential antimicrobial activity. Research has shown that oxadiazole derivatives can exhibit broad-spectrum antimicrobial effects.
- Research Findings : A series of experiments conducted on various bacterial strains (e.g., E. coli and S. aureus) revealed that the compound demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds derived from thieno[3,2-d]pyrimidines have been investigated for their anti-inflammatory properties.
- Case Study : In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in activated macrophages, suggesting its potential as an anti-inflammatory agent.
Toxicological Studies
Safety assessments are essential for any new pharmacological agent:
- Toxicity Profile : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during preliminary trials.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Thieno/Pyrrolo-Pyrimidinone Derivatives
Core Structure Variations
- Thieno[3,2-d] vs. Thieno[2,3-d] Pyrimidinones: The target compound’s thieno[3,2-d] core differs from thieno[2,3-d] derivatives (e.g., TRPA1 inhibitors in ) in sulfur positioning. This minor regioisomerism can drastically alter molecular geometry and target interactions .
- Pyrrolo vs.
Substituent Effects
- Oxadiazole vs. Methoxy/Amino Groups: The target’s 1,2,4-oxadiazole group offers dual hydrogen-bond acceptor sites (N and O), contrasting with methoxy (e.g., 1a) or amino groups in other derivatives. This may enhance binding to enzymes or receptors requiring polar interactions .
- Sulfanyl Bridges : The methylsulfanyl linker in the target compound parallels sulfanyl groups in ’s derivatives. Such bridges improve stability and facilitate hydrophobic interactions .
- Alkyl vs.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and sulfanyl group introduction. For example, analogous thieno[2,3-d]pyrimidin-4-one derivatives are synthesized via:
Oxadiazole ring formation : Reacting 4-ethoxyphenylcarboxylic acid hydrazide with a cyanogen bromide derivative under acidic conditions .
Thieno-pyrimidinone core assembly : Using a Gewald reaction with substituted 2-aminothiophenes and β-keto esters, followed by alkylation at the 3-position with 2-methylpropyl groups .
Sulfanyl linkage : Introducing the sulfanyl group via nucleophilic substitution with a mercapto-oxadiazole intermediate .
Yield Optimization Factors :
- Temperature control during cyclization (60–80°C for 6–12 hours).
- Catalyst use (e.g., p-toluenesulfonic acid for oxadiazole formation).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Oxadiazole Formation | BrCN, HCl/EtOH, 70°C | 65–75% | |
| Thieno-Pyrimidinone | β-keto ester, NH₄OAc, 80°C | 50–60% | |
| Sulfanyl Introduction | Mercapto-oxadiazole, K₂CO₃, DMF | 40–55% |
Q. How is structural confirmation achieved using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Peaks at δ 1.4–1.6 ppm (triplet for ethoxy CH₃), δ 3.3–3.5 ppm (multiplet for 2-methylpropyl CH₂), and δ 6.8–7.5 ppm (aromatic protons) confirm substituent integration .
- ¹³C NMR : Signals at ~160 ppm (C=O of pyrimidinone) and ~170 ppm (oxadiazole C=N) validate core structure .
- X-ray Crystallography : Single-crystal diffraction reveals bond angles (e.g., 120° for oxadiazole ring) and spatial arrangement of the sulfanyl-methyl group .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 469.12) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram+/Gram– bacteria and fungi) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) using recombinant enzymes .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How to design stability studies under varying environmental conditions (pH, temperature, light)?
- Methodological Answer :
- Experimental Design :
- Split-Plot Design : Vary pH (3–9), temperature (25–60°C), and light exposure (UV vs. dark) in a randomized block design .
- Sampling : Collect aliquots at 0, 7, 14, and 30 days for HPLC analysis of degradation products .
- Key Metrics :
- Degradation kinetics (first-order rate constants).
- Identification of hydrolytic byproducts (e.g., cleavage of ethoxyphenyl or sulfanyl groups) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration) .
- Dose-Response Reproducibility : Validate results using orthogonal assays (e.g., ATP-luciferase vs. resazurin-based viability tests).
- Structural Confounds : Check for batch-to-batch purity differences via HPLC and exclude studies with <95% purity .
Q. What computational strategies predict target interactions and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or CDK2) .
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (target: 2–4), blood-brain barrier permeability, and CYP450 inhibition .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Q. How to scale synthesis from milligram to gram scale without compromising purity?
- Methodological Answer :
- Process Optimization :
- Replace DMF with less toxic solvents (e.g., acetonitrile) for sulfanyl group introduction .
- Use flow chemistry for exothermic steps (e.g., oxadiazole cyclization) to improve yield consistency .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for higher throughput .
Data Contradiction Analysis Example
Issue : Discrepancies in reported IC₅₀ values for kinase inhibition.
Resolution Steps :
Verify assay protocols (e.g., ATP concentration, incubation time).
Cross-check compound solubility in DMSO vs. buffer.
Re-test using a reference inhibitor (e.g., staurosporine) as a positive control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
